1-(2-methoxyphenyl)-3-pyridin-2-ylurea
Description
1-(2-Methoxyphenyl)-3-pyridin-2-ylurea is a urea derivative featuring a 2-methoxyphenyl group and a pyridin-2-yl moiety linked via a urea bridge. The 2-methoxyphenyl group contributes electron-donating effects through the methoxy substituent, while the pyridin-2-yl group introduces basicity due to the nitrogen atom in the pyridine ring.
Synthetic routes for analogous urea derivatives (e.g., 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea) often involve alkylation or condensation reactions, as seen in , where 1-(2-methoxyphenyl)piperazine was used as a precursor .
The compound is listed under aliases such as INF271 and AC1L9E0E, suggesting its use in chemical probe libraries or pharmacological screening () .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-7-3-2-6-10(11)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOMWIGRSYMRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-3-pyridin-2-ylurea typically involves the reaction of 2-methoxyaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their potential as antimalarial agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Analogues
Key Observations:
Substituent Effects on Bioactivity: The thiourea derivative C21 () exhibits potent inhibition of butyrylcholinesterase (BuChE), attributed to the thiourea moiety’s stronger hydrogen-bonding capacity and hydrophobic interactions compared to urea . This suggests that replacing the urea oxygen with sulfur could enhance target affinity in related scaffolds. The 2-methoxyphenyl group is a common pharmacophore in cholinesterase inhibitors (e.g., C21) and synthetic cannabinoids (e.g., JWH-250 in ), indicating its versatility in modulating receptor interactions .
Impact of Heteroaromatic vs.
Physical Stability :
- The methylsulfanyl-substituted urea () exhibits decomposition upon melting, highlighting the trade-off between electron-donating substituents and thermal stability .
Piperazine-Based Analogues ()
While structurally distinct from urea derivatives, piperazine compounds like HBK14–HBK19 share the 2-methoxyphenyl group. These derivatives feature phenoxyalkyl-piperazine hydrochlorides, likely targeting central nervous system (CNS) receptors due to piperazine’s prevalence in psychotropic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
